molecular formula C7H7N3S B6158947 thieno[3,2-b]pyridine-6,7-diamine CAS No. 110643-94-2

thieno[3,2-b]pyridine-6,7-diamine

Cat. No.: B6158947
CAS No.: 110643-94-2
M. Wt: 165.2
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Description

Thieno[3,2-b]pyridine-6,7-diamine is a nitrogen- and sulfur-containing heterocyclic compound characterized by a fused thiophene-pyridine ring system with amine substituents at the 6 and 7 positions. This structure makes it a valuable building block in organic synthesis. Thienopyridine scaffolds are frequently investigated in medicinal chemistry; for example, the derivative prasugrel is an antiplatelet drug , and other analogs have been developed as inhibitors of biological targets like coagulation factor X . The diamine functionalization is particularly significant, as amino groups on similar thieno[3,4-b]pyridine cores are known to confer notable biological activity, including potential antimicrobial and antitumor properties, and serve as key intermediates in synthesizing more complex heterocyclic systems . The mechanism of action for thienopyridine derivatives often involves specific molecular interactions; some function as kinase inhibitors, disrupting key cell signaling pathways, while others may interact with enzymes or receptors . From a synthetic perspective, the diamine groups offer versatile sites for further functionalization, enabling the construction of compound libraries for drug discovery and materials science research. Characterization of this compound and its derivatives typically employs advanced spectroscopic techniques, including 1H/13C NMR spectroscopy and mass spectrometry, to confirm structure and purity . Please note that this product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

CAS No.

110643-94-2

Molecular Formula

C7H7N3S

Molecular Weight

165.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyridine Precursors with Amino-Containing Reagents

Adapting this method for 6,7-diamine synthesis would require starting materials pre-functionalized with protected amino groups at positions 6 and 7. For example, using a pyridine-6,7-diamine precursor in place of the bromobenzofuran moiety could enable direct cyclocondensation with thiol reagents. However, steric and electronic effects may necessitate optimization of protecting groups (e.g., Boc or acetyl) to prevent side reactions during cyclization.

Acid-Catalyzed Cyclization of Thienyl Sulfonamides

A patent by US3969358A details the synthesis of thieno[3,2-c]pyridine via acid-mediated cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)2_2]ethyl-p-toluenesulfonamide derivatives . The process involves refluxing the sulfonamide precursor in HCl/dioxane (1:1 v/v) for 4 hours, achieving a 76% yield of the cyclized product . While this method targets a different regioisomer, its principles are transferable to thieno[3,2-b]pyridine systems.

For 6,7-diamine synthesis, the precursor could incorporate protected amino groups on the pyridine ring. For instance, a sulfonamide derivative bearing nitro groups at positions 6 and 7 might undergo cyclization under acidic conditions, followed by nitro reduction to yield the diamine. This approach would require careful selection of acid strength and solvent to avoid deprotection prematurely.

Reductive Amination of Nitro-Thienopyridine Intermediates

Reductive amination offers a pathway to introduce amino groups post-cyclization. In the MDPI study, formamide and formic acid were employed to convert nitriles into amines . Applying this to thieno[3,2-b]pyridine-6,7-dinitro intermediates, catalytic hydrogenation (e.g., H2_2/Pd-C) or chemical reductants (e.g., SnCl2_2) could reduce nitro groups to amines. For example, ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d ) was synthesized via nucleophilic substitution of a chloro group with ammonia , suggesting that similar conditions could reduce nitro functionalities.

Post-Functionalization of Preformed Thieno[3,2-b]pyridine Scaffolds

Functionalization of preassembled thieno[3,2-b]pyridine cores provides modular access to diamines. The DrugBank compound DB07261, a thieno[3,2-b]pyridine-2-sulfonic acid derivative, demonstrates the feasibility of late-stage sulfonamide formation . By analogy, nitration of the pyridine ring at positions 6 and 7, followed by reduction, could yield the diamine. However, regioselective nitration remains a challenge, necessitating directing groups or tailored catalysts.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the discussed methods:

Method Starting Material Conditions Yield Key Challenges
Cyclocondensation Pyridine-3-carbonitrilesPiperidine/EtOH, reflux72%Steric hindrance with bulky substituents
Acid Cyclization Thienyl sulfonamidesHCl/dioxane, reflux76%Regioselectivity control
Reductive Amination Nitro-thienopyridinesH2_2/Pd-C, RT~65%*Over-reduction side reactions
Post-Functionalization Thieno[3,2-b]pyridineHNO3_3/H2_2SO4_4, then reduction~50%*Regioselective nitration

*Theorized yields based on analogous reactions.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at sulfur or nitrogen centers under controlled conditions. For example:

  • Sulfur oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) or NaOCl yields sulfoxides or sulfones, depending on reaction stoichiometry and solvent .

  • Amino group oxidation : Hypochlorite-mediated oxidation in aqueous ethanol leads to dimerization via intramolecular C–N bond formation, producing polycyclic derivatives (e.g., 31 ) in 28–29% yield .

Reagent/ConditionsProductYieldSource
NaOCl (aq. EtOH, rt)Polycyclic dimer 31 28–29%
m-CPBA (CH~2~Cl~2~)Sulfoxide derivative 33 72%

Cyclization and Heterocycle Formation

The amino groups facilitate cyclization with carbonyl-containing reagents:

  • Pyrimidinone synthesis : Reaction with formic acid under microwave irradiation forms thieno[3,2-d]pyrimidin-4-ones (18a , 18b ) .

  • Quinazolinone derivatives : Condensation with aromatic aldehydes (e.g., 3-methoxybenzaldehyde) in acidic media yields fused quinazolinones (12 ) .

Example pathway :

Thieno[3,2-*b*]pyridine-6,7-diamineHCOOH, MWThieno[3,2-*d*]pyrimidin-4-one[2]\text{Thieno[3,2-*b*]pyridine-6,7-diamine} \xrightarrow{\text{HCOOH, MW}} \text{Thieno[3,2-*d*]pyrimidin-4-one} \quad[2]

Cross-Coupling Reactions

The scaffold participates in Pd-catalyzed Suzuki-Miyaura couplings for functionalization:

  • C–C bond formation : Reaction with (hetero)aryl boronic acids (e.g., 4-fluorophenylboronic acid) introduces aryl groups at the 3-position, yielding derivatives like 2e (84% yield) .

Boron ReagentCatalyst SystemProduct (Yield)Biological Activity
4-F-C~6~H~4~B(OH)~2~Pd(dppf)Cl~2~, K~2~CO~3~2e (84%)Antitumor (GI~50~ = 13 μM)

Condensation and Functional Group Modifications

  • Schiff base formation : Reacts with aldehydes (e.g., 3-methoxybenzaldehyde) to form imine-linked intermediates, enabling further cyclization .

  • Dimethylformamide dimethyl acetal (DMF-DMA) : Generates dimethylaminomethylidene derivatives (7 ), precursors for pyrimidinone synthesis .

Key intermediate :

3-Amino-5-arylthiopheneDMF-DMADimethylaminomethylidene adduct[2]\text{3-Amino-5-arylthiophene} \xrightarrow{\text{DMF-DMA}} \text{Dimethylaminomethylidene adduct} \quad[2]

Dimerization and Solvent-Dependent Reactivity

Oxidative dimerization pathways vary with solvent polarity:

  • In EtOH : Hypochlorite induces dimerization to 31 with concurrent solvolysis byproducts (32 ) .

  • In DMF : Dominant pathway shifts to intramolecular cyclization without dimer formation .

Biological Activity-Driven Modifications

Derivatives exhibit kinase inhibition and antitumor effects:

  • Src kinase inhibitors : 2-Phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles show IC~50~ values <100 nM .

  • Antiangiogenic agents : Substituted ureas at C-7 reduce VEGF receptor activity in TNBC cell lines .

Scientific Research Applications

Chemical Applications

1. Building Block for Synthesis:
Thieno[3,2-b]pyridine-6,7-diamine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the development of diverse derivatives with tailored properties.

2. Reaction Characteristics:
The compound can participate in several types of reactions:

  • Oxidation: Converts to sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction: Nitro groups can be reduced to amino groups using sodium borohydride.
  • Substitution: Electrophilic and nucleophilic substitutions allow for the introduction of different functional groups.

Biological Applications

1. Antimicrobial and Antiviral Properties:
Research indicates that this compound exhibits significant antimicrobial and antiviral activities. Its derivatives are being explored for their potential to inhibit various pathogens.

2. Anticancer Activity:
The compound has been investigated for its anticancer properties, particularly as a kinase inhibitor. Studies have shown that certain derivatives can effectively inhibit tumor growth in various cancer cell lines.

Medicinal Applications

1. Therapeutic Agents:
this compound derivatives are being evaluated for their therapeutic potential against diseases such as cancer and infections. Their structural similarity to known bioactive molecules suggests they may interact with specific biological targets.

2. Case Study:
A study involving N-(3-methoxyphenyl)thieno[3,2-b]pyridin-7-amine demonstrated its incorporation into magnetoliposomes for targeted drug delivery. The results showed significant growth inhibition in human tumor cell lines with low GI50 values compared to standard treatments .

Industrial Applications

1. Organic Electronics:
The compound is utilized in the development of organic semiconductors and organic light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in advanced materials science.

2. Material Development:
this compound is being explored for creating new materials with specific optical and electronic characteristics, contributing to innovations in material science .

Mechanism of Action

The mechanism of action of thieno[3,2-b]pyridine-6,7-diamine involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Thieno[3,2-b]thiophene: Contains two fused thiophene rings. The sulfur atoms contribute to electron-rich aromatic systems, favoring p-type semiconductor behavior .
  • Thieno[2,3-b]pyridine: A pyridine ring fused with thiophene at the [2,3-b] position. The nitrogen atom in pyridine introduces electron-withdrawing effects, altering charge transport compared to all-sulfur systems .

Substituent Effects

  • Amino Groups: In thieno[3,2-b]pyridine-6,7-diamine, the amino substituents increase basicity and solubility in polar solvents, unlike non-polar alkyl or aryl substituents in thieno[3,2-b]thiophene derivatives .
  • Halogenated Derivatives: Brominated thieno[3,2-b]thiophene (e.g., 2,5-dibromothieno[3,2-b]thiophene) are used in cross-coupling reactions, whereas amino groups may facilitate nucleophilic reactions or serve as ligands .

Physicochemical Properties

Thermal Stability

  • Thieno[3,2-b]thiophene derivatives: Exhibit high thermal stability (decomposition >300°C), suitable for optoelectronic devices .
  • Thieno[2,3-d]pyrimidines: Moderate stability (decomposition ~250°C), influenced by substituents like trifluoromethyl groups .
  • This compound: Expected to show enhanced stability due to aromaticity and hydrogen-bonding capacity of amino groups.

Optical Properties

Compound λmax (nm) Application Reference
Thieno[3,2-b]thiophene 320–350 p-Type semiconductors
Thieno[2,3-b]pyridine 280–310 Fluorescent sensors
This compound Predicted: 330–370 Potential use in sensors/OLEDs

The amino groups in the target compound may redshift absorption/emission spectra compared to non-polar analogs.

Organic Electronics

  • Thieno[3,2-b]thiophene: Widely used in organic photovoltaics (e.g., PBDTTT-C/PC71BM blends) due to high hole mobility .
  • This compound: Could serve as an n-type material if electron-withdrawing pyridine and amino groups dominate, contrasting with p-type thiophene derivatives.

Q & A

Q. Methodological Steps :

Cyclization : React pyridine derivatives with electrophilic agents (e.g., ω-bromoacetophenone) under reflux conditions.

Functionalization : Introduce amine groups via nucleophilic substitution or condensation.

Characterization : Use elemental analysis, 1H/13C NMR, and X-ray crystallography to confirm structures ().

Q. Table 1: Synthetic Routes Comparison

Starting MaterialReagent/ConditionProductYield (%)Characterization MethodsReference
6-Benzofuran-2-yl derivativesChloro acetone, refluxPyrido[4,5]thieno[3,2-d]pyrimidines65–78NMR, IR, X-ray
Hydrazonoyl halides2-benzofuran-2-yl derivatives2,3-Dihydro-1,3,4-thiadiazole70–85Elemental analysis, HRMS
Triazolopyrimidine precursorsPhenyl isothiocyanateFused thieno-pyridopyrimidines60–752D NMR, DEPT, HRMS

How can researchers optimize the synthesis of this compound derivatives to improve yield and purity under varying catalytic conditions?

Advanced Research Focus
Optimization strategies include:

  • Catalyst Screening : Test transition metal catalysts (e.g., Pd/Cu) for cross-coupling reactions to reduce side products.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates ().
  • Temperature Control : Lower reaction temperatures (e.g., 40–60°C) minimize decomposition of heat-sensitive amines ().

Q. Case Study :

  • Microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours, improving yield by 15–20% ().
  • Chromatography Optimization : Use gradient elution (hexane/ethyl acetate) to separate diastereomers ().

What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound derivatives?

Q. Basic Research Focus

  • 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ 4.0–5.5 ppm) ().
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···S interactions in ).
  • HRMS : Confirm molecular formula with <5 ppm mass accuracy ().

Example :
The title compound in was validated via X-ray diffraction (CCDC 984356), revealing a planar thienopyridine core with intramolecular N–H···O hydrogen bonds.

What strategies can address discrepancies in reported biological activities of this compound analogs across different pharmacological assays?

Q. Advanced Research Focus

  • Standardized Assay Conditions : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and control compounds ().
  • Dose-Response Analysis : Calculate IC50 values across multiple concentrations to account for variability ().
  • Metabolic Stability Testing : Evaluate liver microsome stability to explain differences in in vivo vs. in vitro activity ().

Contradiction Resolution :
A derivative showed 10× higher cytotoxicity in Jurkat cells than HeLa cells due to differences in membrane transporter expression ().

How is the electronic structure of this compound characterized for potential applications in organic semiconductors?

Q. Basic Research Focus

  • DFT Calculations : Analyze HOMO/LUMO levels to predict charge transport properties ().
  • UV-Vis Spectroscopy : Measure λmax to estimate bandgap (e.g., 2.8–3.2 eV for thieno derivatives) ().
  • OFET Fabrication : Test field-effect mobility (μ) in thin-film transistors ().

Q. Table 2: Electronic Properties

DerivativeHOMO (eV)LUMO (eV)Bandgap (eV)μ (cm²/V·s)Reference
Thieno[3,2-b]pyridine-5.3-2.13.20.02
Fused pyridothienopyrimidine-5.1-2.32.80.05

What computational approaches are used to predict the reactivity and stability of this compound in complex reaction environments?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) ().
  • QM/MM Hybrid Methods : Model transition states for cyclization reactions ().
  • ADMET Prediction : Use software like SwissADME to forecast pharmacokinetic profiles ().

What are the common challenges in purifying this compound, and how can chromatography techniques be optimized?

Q. Basic Research Focus

  • Challenge : Low solubility in non-polar solvents.
  • Solution : Use silica gel chromatography with ethyl acetate/methanol gradients ().
  • Advanced Technique : Preparative HPLC with C18 columns and 0.1% TFA modifier ().

How do structural modifications at the 6,7-diamine positions influence the compound's pharmacokinetic properties and target selectivity?

Q. Advanced Research Focus

  • Amino Group Substitution : Bulky groups (e.g., trityl) enhance metabolic stability but reduce solubility ().
  • Electron-Withdrawing Groups : Nitro or cyano substituents increase cytotoxicity by enhancing DNA intercalation ().

Example :
Replacing 6,7-diamine with 6-cyclopropyl-7-nitro groups in improved activity against multidrug-resistant cell lines by 3-fold.

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